

A Comprehensive Technical Guide to 1,N⁶-Ethenoadenosine Derivatives as Fluorescent Probes

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Compound of Interest

Compound Name: 1,N⁶-Etheno-ara-adenosine

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the widely studied 1,N⁶-ethenoadenosine (ϵ -A) and its phosphorylated derivatives, such as 1,N⁶-ethenoadenosine-5'-triphosphate (ϵ -ATP). Direct experimental data for 1,N⁶-Etheno-ara-adenosine, containing an arabinose sugar moiety, is not readily available in the surveyed scientific literature. The principles, properties, and protocols described herein for ribo- and deoxyribo- variants provide a foundational understanding that can inform research into related structures like the ara-adenosine derivative.

Core Chemical Structure and Physicochemical Properties

1,N⁶-ethenoadenosine is a fluorescent analog of adenosine. The key structural feature is an etheno bridge connecting the N1 and N⁶ positions of the adenine nucleobase, forming a tricyclic ring system.^[1] This modification imparts intrinsic fluorescence, a property absent in the parent adenosine molecule, making it a valuable tool for biochemical and cellular assays.^{[1][2]}

The core structure allows for the attachment of phosphate groups at the 5' position of the ribose sugar, creating fluorescent analogs of AMP, ADP, and ATP (ϵ -AMP, ϵ -ADP, ϵ -ATP). These analogs can mimic their endogenous counterparts in many biological systems, serving as powerful probes for investigating enzyme kinetics, protein-ligand interactions, and signaling pathways.^[1]

Structural Diagram

Caption: General chemical structure of 1,N⁶-ethenoadenosine triphosphate (ϵ -ATP).

Quantitative Physicochemical and Spectroscopic Data

The fluorescent properties of ethenoadenosine derivatives are central to their utility. The etheno modification results in a significant Stokes shift, which allows for sensitive detection with minimal background interference.^[1] The following table summarizes key quantitative data for ϵ -ATP and its derivatives.

Property	Value	Notes	
Molecular Formula			
ε-ATP (Sodium Salt)	C ₁₂ H ₁₄ N ₅ O ₁₃ P ₃ Na ₂ [3]	Deoxyribose variant.[4]	
ε-ADP (Sodium Salt)	C ₁₂ H ₁₂ N ₅ Na ₃ O ₁₀ P ₂ [1]		
ε-dATP	C ₁₂ H ₁₆ N ₅ O ₁₂ P ₃ [4]		
Molecular Weight			
ε-ATP (Sodium Salt)	575.17 g/mol [3]		
ε-ADP (Trisodium Salt)	517.17 g/mol [1]		
CAS Number			
ε-ATP (Sodium Salt)	60777-99-3[3][5]		
ε-ADP (Trisodium Salt)	103213-52-1[1]		
ε-dATP	81004-54-8[4]		
Spectroscopic Properties			
Excitation Maximum (λ _{ex})	~300-310 nm[1]		Varies slightly with solvent and protein binding.
Emission Maximum (λ _{em})	~410-415 nm[1]	Estimated based on values for similar etheno-adenosine derivatives.[1][6]	
Molar Extinction Coefficient (ε)	~5,600 - 6,000 M ⁻¹ cm ⁻¹ at 275 nm[1][6]		
Fluorescence Lifetime			
ε-ATP (in water)	27 nsec[7]		The increase indicates the nucleotide base is shielded from water.[7]
ε-ATP (bound to G-actin)	36 nsec[7]		

Experimental Protocols

Synthesis of 1,N⁶-Ethenoadenosine Derivatives

A general method for the synthesis of 1,N⁶-ethenoadenosine derivatives involves the reaction of the parent adenosine compound with a chloro- or bromoacetaldehyde solution.^[2]^[8]

Materials:

- Adenosine-5'-triphosphate (ATP)
- Chloroacetaldehyde (40% aqueous solution)
- Citrate or acetate buffer (pH 4.0-5.5)
- Ammonium hydroxide
- Chromatography supplies (e.g., thin-layer chromatography plates)^[8]

Procedure (General):

- Dissolve ATP in an aqueous buffer solution (e.g., citrate or acetate buffer, pH 4.0-5.5).
- Add a molar excess of chloroacetaldehyde.
- Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for several hours.
- Monitor the reaction progress using techniques like thin-layer chromatography.^[8]
- Once the reaction is complete, adjust the pH to neutral or slightly basic with ammonium hydroxide.
- Purify the resulting ϵ -ATP using chromatographic methods.

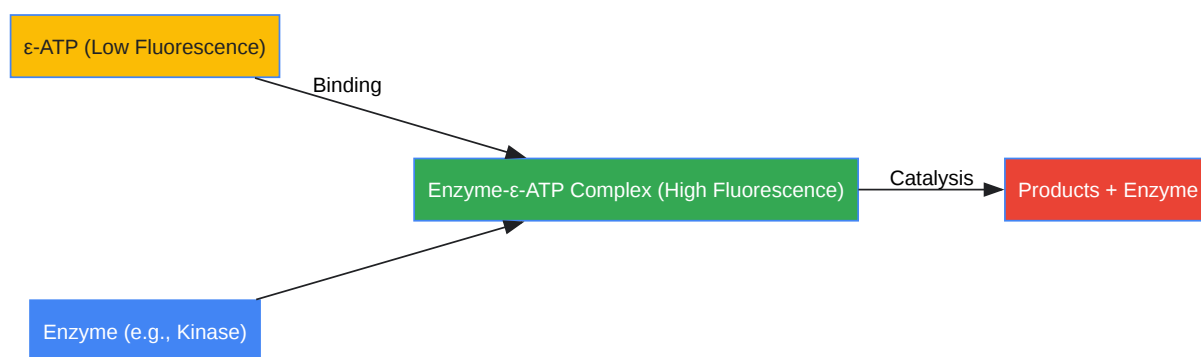
This protocol can be adapted for the synthesis of other ethenoadenosine derivatives from their respective starting materials.^[8] Enzymatic synthesis methods are also being developed as an alternative to chemical synthesis, offering advantages in regio- and stereoselectivity.^[9]

Applications in Research

1,N⁶-ethenoadenosine derivatives are widely used as fluorescent probes in various biochemical and cellular studies.

Enzyme Kinetics and Mechanism

The fluorescence of ϵ -ATP changes upon binding to an enzyme, providing a real-time signal to monitor binding events and enzymatic activity.[2] For example, it has been used to study enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase.[2] The long fluorescence lifetime of ϵ -ATP makes it a sensitive probe for these studies.[2][7]

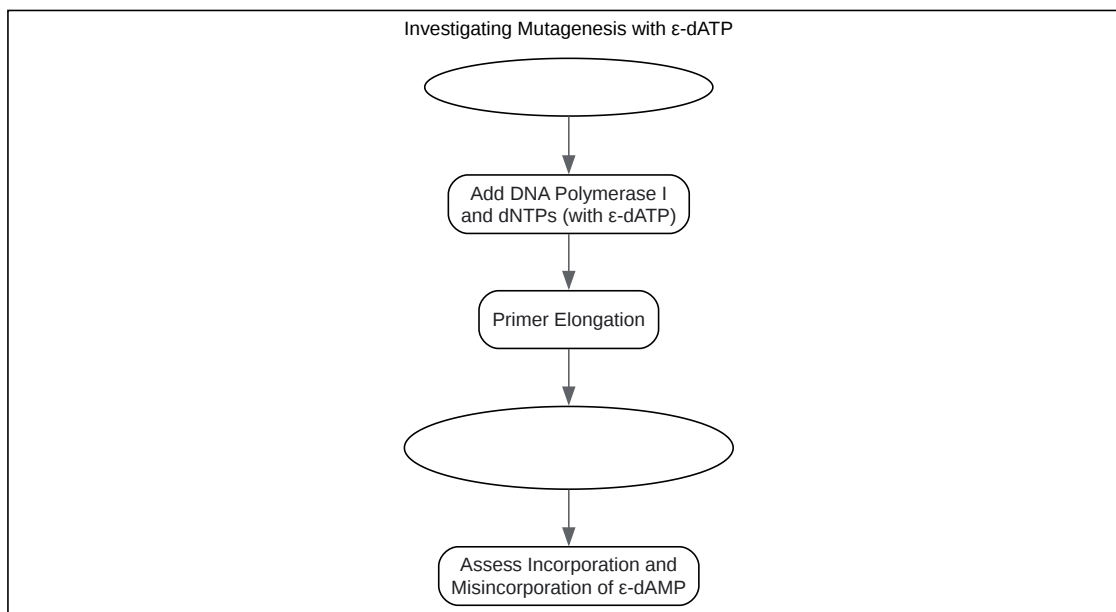


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Caption: Use of ϵ -ATP as a fluorescent probe in enzyme kinetics.

DNA Synthesis and Repair

The deoxyribose analog, ϵ -dATP, has been used to study DNA synthesis.[10] Despite the etheno bridge blocking normal Watson-Crick pairing, ϵ -dATP can be incorporated into DNA by DNA polymerase, albeit inefficiently.[10] This has been instrumental in studying mutagenesis, as the incorporation of damaged or modified nucleotides can lead to genomic instability.[10][11] Studies have shown that 1,N⁶-ethenoadenine can exhibit ambiguous base pairing properties during DNA synthesis.[10]



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